![molecular formula C25H23FN4O2 B2884460 3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one CAS No. 1797875-45-6](/img/structure/B2884460.png)
3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one is a useful research compound. Its molecular formula is C25H23FN4O2 and its molecular weight is 430.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(3-(4-fluorophenoxy)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one (referred to as Compound A) is a novel pyrazolo[1,5-a]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of Compound A, focusing on its anticancer properties and interactions with various biological targets.
Chemical Structure
Compound A features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological activities. The presence of the 4-fluorophenoxy group is significant for enhancing the compound's interactions at the molecular level.
Anticancer Properties
Recent studies have demonstrated that Compound A exhibits significant anticancer activity across various cancer cell lines. In vitro assays showed that it inhibits cell proliferation and induces apoptosis in cancer cells.
- Growth Inhibition : In a study involving 56 different cancer cell lines, Compound A achieved an average growth inhibition (GI%) of approximately 43.9% . This was attributed to its ability to interfere with critical cellular pathways involved in cancer progression .
- IC50 Values : The compound displayed notable potency with IC50 values against specific targets such as CDK2 and TRKA being 0.22 µM and 0.89 µM , respectively. These values indicate a strong inhibitory effect on these kinases, which are often overexpressed in tumors .
The mechanism through which Compound A exerts its anticancer effects involves several pathways:
- Cell Cycle Arrest : Treatment with Compound A resulted in significant cell cycle arrest at the G0/G1 phase, with treated populations increasing to 84.36% , compared to 57.08% in control groups. This suggests that Compound A effectively halts cell cycle progression, preventing further proliferation of cancer cells .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
- Enzymatic Inhibition : Compound A acts as a dual inhibitor of CDK2 and TRKA kinases, disrupting their activity and contributing to the anticancer effects observed in various assays .
Case Studies
Several case studies have highlighted the efficacy of Compound A in preclinical settings:
- Renal Carcinoma Study : In vitro studies using the renal carcinoma cell line RFX 393 revealed that Compound A exhibited greater cytotoxicity compared to reference compounds like staurosporine, with IC50 values indicating effective inhibition of cell growth .
- Comparative Analysis : When compared to other pyrazolo[1,5-a]pyrimidine derivatives, Compound A demonstrated superior activity against CDK2 and TRKA, suggesting its potential as a lead compound for drug development in oncology .
Data Tables
Biological Activity | Measurement | Result |
---|---|---|
Growth Inhibition | GI% | 43.9% |
CDK2 Inhibition | IC50 (µM) | 0.22 |
TRKA Inhibition | IC50 (µM) | 0.89 |
Cell Cycle Arrest | G0/G1 Phase | 84.36% |
Propriétés
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O2/c1-17-13-24-27-15-19-16-29(12-11-23(19)30(24)28-17)25(31)10-5-18-3-2-4-22(14-18)32-21-8-6-20(26)7-9-21/h2-4,6-9,13-15H,5,10-12,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQCTMCLUGZAHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CCC4=CC(=CC=C4)OC5=CC=C(C=C5)F)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.